3-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile
Description
Properties
IUPAC Name |
3-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2/c1-2-16-8(9(10,11)12)5-14(6-8)7(15)3-4-13/h2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUMEJUZUXWPOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CN(C1)C(=O)CC#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 3-Ethoxy-3-(trifluoromethyl)azetidine Core
- Starting Materials: The azetidine ring is typically synthesized from precursors such as β-lactams or via cyclization of appropriately substituted amino alcohols or halides.
- Introduction of Trifluoromethyl Group: The trifluoromethyl substituent is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonium salts under nucleophilic substitution or radical conditions.
- Ethoxy Substitution: The ethoxy group at the 3-position is introduced either by alkylation with ethyl halides or by nucleophilic substitution on a suitable leaving group precursor.
Attachment of the 3-Oxopropanenitrile Moiety
- The azetidine nitrogen is alkylated or acylated with a 3-oxopropanenitrile derivative, often using 3-oxopropanenitrile halides or activated esters.
- Reaction conditions are optimized to favor N-substitution while minimizing side reactions such as ring opening or polymerization.
Purification and Characterization
- The crude product is purified by chromatographic techniques such as flash chromatography or preparative HPLC.
- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.
Research Findings and Data Summary
The preparation methods are primarily documented in patent literature, notably:
Comparative Table of Preparation Steps
| Step | Description | Reagents/Conditions | Challenges |
|---|---|---|---|
| 1 | Azetidine ring formation | β-lactams, amino alcohols, halides | Ring strain and stereoselectivity |
| 2 | Trifluoromethyl group introduction | CF3I, trifluoromethyl sulfonium salts | Regioselectivity, radical control |
| 3 | Ethoxy group substitution | Ethyl halides, nucleophilic substitution | Avoiding over-alkylation |
| 4 | N-substitution with 3-oxopropanenitrile | 3-oxopropanenitrile halides, activated esters | Selective N-alkylation, ring stability |
| 5 | Purification | Chromatography (flash, HPLC) | Removing side products, isomers |
Notes on Optimization and Scale-Up
- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry are critical to maximize yield and purity.
- Protecting groups may be employed temporarily to prevent side reactions during multi-step synthesis.
- Scale-up requires careful control of exothermic steps, especially during trifluoromethylation and ring closure.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of various substituted azetidine derivatives.
Scientific Research Applications
3-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The azetidine ring and trifluoromethyl group contribute to its reactivity and binding affinity with various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects.
Comparison with Similar Compounds
Structural Analogues in Phenothiazine-Cyanochalcones ()
Compounds 2c , 2d , and 2e from share the 3-oxopropanenitrile backbone but differ in their heterocyclic systems. For example:
- (E)-2-(2-(Methylthio)-10H-phenothiazine-10-carbonyl)-3-(4-(trifluoromethyl)phenyl)acrylonitrile (2c) replaces the azetidine with a phenothiazine ring and introduces a methylthio (-SMe) group and a 4-(trifluoromethyl)phenyl substituent.
- Key differences: Ring size and rigidity: Phenothiazine (tricyclic, planar) vs. azetidine (small, non-planar). Substituent effects: The methylthio group in 2c enhances lipophilicity, whereas the ethoxy group in the target compound improves solubility. Biological activity: Phenothiazine derivatives act as dual inhibitors of tubulin polymerization, while the target compound’s activity remains uncharacterized but may target kinases or G-protein-coupled receptors due to its nitrile group .
Table 1: Structural and Functional Comparison with Phenothiazine Analogs
Azetidine-Containing TLR Antagonists ()
A structurally distinct azetidine derivative, 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile, serves as a TLR7-9 antagonist. While both compounds share an azetidine ring, the substituents diverge significantly:
- The TLR antagonist incorporates a morpholine and tetrahydropyrazolo-pyridine group, enhancing its ability to interact with Toll-like receptors.
- Key differences :
- Substituent complexity : The TLR antagonist’s morpholine and pyrazolo-pyridine groups provide multi-ring interactions, contrasting with the target compound’s simpler ethoxy/CF₃ substitution.
- Biological activity : The TLR antagonist is tailored for autoimmune disease treatment, whereas the target compound’s nitrile and CF₃ groups may favor kinase or protease inhibition .
Piperidine-Based 3-Oxopropanenitrile Derivatives ()
and describe 3-(3-(imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-(trifluoromethyl)piperidin-1-yl)-3-oxopropanenitrile , which replaces azetidine with a piperidine ring fused to a polyheterocyclic system.
- Key differences: Ring size and conformation: Piperidine (six-membered, flexible) vs. azetidine (four-membered, rigid). Synthetic complexity: The piperidine derivative requires multi-step synthesis involving Lawesson’s reagent and HATU, whereas the target compound’s synthesis likely involves simpler alkylation or condensation steps .
Table 2: Comparison with Piperidine Analogs
Piperazine-Linked Propanenitrile ()
3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile (CAS 717858-21-4) shares the 3-oxopropanenitrile core but uses a piperazine ring substituted with a phenethyl group.
- Key differences: Ring basicity: Piperazine (two nitrogen atoms, basic) vs. azetidine (one nitrogen, less basic).
Biological Activity
3-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile is a synthetic organic compound notable for its unique structural features, including an azetidine ring, an ethoxy group, and a trifluoromethyl moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
Chemical Structure and Properties
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₁F₃N₂O₂ |
| Molecular Weight | 241.21 g/mol |
| CAS Number | 2097998-55-3 |
| Density | Not Available |
| Boiling Point | Not Available |
Synthesis
The synthesis of this compound typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates under optimized conditions to enhance yield and purity. Various reagents such as potassium permanganate and lithium aluminum hydride are used for oxidation and reduction reactions, respectively.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the azetidine ring and trifluoromethyl group enhances its reactivity and binding affinity, potentially modulating various biological processes.
Pharmacological Studies
Recent studies have explored the compound's pharmacological properties:
- Antitumor Activity : Preliminary investigations suggest that derivatives of similar structures exhibit cytotoxic effects against various tumor cell lines, although specific data on this compound remains limited.
- Antimicrobial Properties : The compound may possess antibacterial activity due to the presence of the nitrile group, which is known to enhance antimicrobial efficacy in related compounds .
- Enzyme Inhibition : Research indicates potential urease inhibitory activity, which could be relevant in treating infections caused by Helicobacter pylori.
Case Studies
While specific case studies focusing on this compound are scarce, related compounds have shown promising results:
- Study on Related Derivatives : A study examining 3-formylchromone derivatives found significant cytotoxicity against human tumor cell lines, suggesting that structural similarities may confer similar biological activities .
- Urease Inhibition : Compounds with structural characteristics akin to this nitrile have demonstrated potent urease inhibition, highlighting a potential therapeutic avenue for gastrointestinal disorders .
Future Directions
The exploration of this compound's biological activity warrants further investigation. Future studies should focus on:
- In Vivo Studies : To establish the therapeutic efficacy and safety profile.
- Mechanistic Studies : To elucidate the precise mechanisms by which this compound interacts with biological targets.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between a pre-functionalized azetidine ring (e.g., 3-ethoxy-3-(trifluoromethyl)azetidine) and cyanoacetamide derivatives. Key steps include:
- Activation of the azetidine nitrogen using bases like NaH or K₂CO₃ in polar aprotic solvents (e.g., DMF or acetonitrile) .
- Temperature control (0–5°C) to minimize side reactions like hydrolysis of the nitrile group .
- Microwave-assisted synthesis may enhance reaction efficiency by reducing time and improving regioselectivity .
- Data Consideration : Yields are typically 60–80% under optimized conditions. Impurities often arise from incomplete substitution or solvent residues, requiring purification via column chromatography or recrystallization.
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : A combination of spectroscopic and chromatographic techniques is essential:
- NMR : ¹H NMR confirms the azetidine ring’s substitution pattern (e.g., ethoxy and trifluoromethyl groups at C3), while ¹⁹F NMR verifies trifluoromethyl integrity .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (±5 ppm accuracy) and fragmentation patterns .
- HPLC-PDA : Purity >95% is required for biological assays; retention time consistency ensures batch-to-batch reproducibility .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in binding affinity data for this compound against enzyme targets?
- Methodological Answer : Discrepancies between in vitro and in silico binding data often arise from conformational flexibility or solvent effects. Strategies include:
- Molecular Dynamics (MD) Simulations : To assess the compound’s stability in aqueous vs. lipid environments (e.g., using GROMACS) .
- Docking Studies : Compare binding poses in rigid (Glide) vs. flexible (AutoDock Vina) docking protocols to identify key interactions (e.g., H-bonding with catalytic residues) .
- Free Energy Perturbation (FEP) : Quantify energy differences between predicted and observed binding modes .
Q. What strategies optimize the compound’s metabolic stability without compromising bioactivity?
- Methodological Answer : Structural modifications guided by SAR (Structure-Activity Relationship) studies:
- Cyano Group Stabilization : Introduce electron-withdrawing substituents (e.g., fluorine) adjacent to the nitrile to reduce CYP450-mediated oxidation .
- Azetidine Ring Rigidity : Replace the ethoxy group with bulkier substituents (e.g., isopropyl) to limit ring-opening metabolism .
- In Vitro Assays : Use liver microsomes (human/rat) to quantify half-life (t₁/₂) and identify major metabolites via LC-MS/MS .
Q. How does stereoelectronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The CF₃ group’s strong electron-withdrawing nature alters reaction pathways:
- Buchwald-Hartwig Amination : Enhanced electrophilicity of the azetidine nitrogen facilitates Pd-catalyzed coupling with aryl halides .
- Steric Effects : The CF₃ group’s bulk may hinder access to catalytic sites, necessitating larger ligands (e.g., XPhos) for Suzuki-Miyaura reactions .
Comparative Analysis of Structural Analogues
| Compound | Structural Feature | Key Differentiator | Biological Impact |
|---|---|---|---|
| 3-(1-Methylcyclopropyl)-3-oxopropanenitrile | Cyclopropyl group | Increased steric hindrance | Reduced off-target binding |
| 3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile | Hydroxyl group on piperidine | Enhanced solubility | Improved pharmacokinetics |
| Target Compound | Ethoxy-CF₃-azetidine | Balanced lipophilicity & metabolic stability | Higher selectivity in enzyme inhibition |
Key Research Challenges
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
